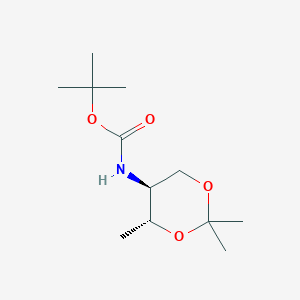

N-Boc-D-Allothreoninal acetonide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-D-Allothreoninal acetonide is a chemical compound with the molecular formula C12H23NO4 . It has a molecular weight of 245.32 .

Synthesis Analysis

The synthesis of N-Boc-D-Allothreoninal acetonide involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis

The molecular structure of N-Boc-D-Allothreoninal acetonide is represented by the formula C12H23NO4 . This indicates that the compound consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis

The deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .科学的研究の応用

Organic Synthesis and Drug Development

Compounds like N-Boc-D-Allothreoninal acetonide play critical roles in the development of pharmaceuticals. Their utility in organic synthesis lies in their ability to serve as building blocks for more complex molecules. For instance, a simple and efficient method for synthesizing allo- and threo-3,3'-dimethylcystine derivatives, which are related to the structural complexity of N-Boc-D-Allothreoninal acetonide, has been reported. Such methodologies are essential for creating peptides and peptide-based drugs with potential therapeutic applications (Baig, Sudhir, & Chandrasekaran, 2008).

Neurodegenerative Disease Research

N-Acetylcysteine (NAC), a compound with some functional similarities to N-Boc-D-Allothreoninal acetonide in terms of its biochemical applications, has shown promise in neurodegenerative disease research. Its antioxidant and anti-inflammatory properties are being explored for therapeutic use in Parkinson’s and Alzheimer’s diseases, among others. NAC's potential for neuroprotection and the mitigation of cognitive decline underscores the significance of research into related compounds (Tardiolo, Bramanti, & Mazzon, 2018).

Antioxidant Research

The exploration of antioxidant therapies highlights the importance of compounds like N-Boc-D-Allothreoninal acetonide in medical research. Similar to NAC, such compounds can be investigated for their ability to counter oxidative stress, a key factor in many diseases, including neurodegenerative disorders. The antioxidant activity of NAC, for instance, has been attributed to its capacity to restore reduced glutathione levels, suggesting a potential area of study for related compounds in combating oxidative damage (Elbini Dhouib et al., 2016).

Pharmacokinetic Modulation

Research into the modulation of pharmacokinetic properties of therapeutics underscores another potential application of compounds like N-Boc-D-Allothreoninal acetonide. For example, the study on glycosylation of peptide nucleic acid monomers for improved drug delivery demonstrates how structural modifications can enhance therapeutic targeting and efficacy. Such insights are relevant for designing drug candidates with optimized absorption, distribution, metabolism, and excretion profiles (Hamzavi et al., 2003).

作用機序

特性

IUPAC Name |

tert-butyl N-[(4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8-9(7-15-12(5,6)16-8)13-10(14)17-11(2,3)4/h8-9H,7H2,1-6H3,(H,13,14)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGIIADEKHIPQG-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(COC(O1)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](COC(O1)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-2-hydroxyethyl)-1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2992186.png)

![2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid](/img/structure/B2992187.png)

![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)

![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2992189.png)

![N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2992191.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992203.png)

![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2992206.png)